molecular formula C16H22N6O4 B2786094 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 1334369-03-7

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide

Cat. No.: B2786094
CAS No.: 1334369-03-7
M. Wt: 362.39
InChI Key: GQHPCOYDHOPEGH-UHFFFAOYSA-N
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Description

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H22N6O4 and its molecular weight is 362.39. The purity is usually 95%.
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Biological Activity

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide is a novel compound with potential applications in medicinal chemistry. Its complex structure includes a piperidine ring, a pyrazole moiety, and an oxadiazole derivative, which may contribute to its biological activity. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N4O3C_{16}H_{20}N_4O_3 with a molecular weight of approximately 348.36 g/mol. The structural components are significant for understanding its interaction with biological targets.

The mechanisms through which this compound exerts its effects may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways. For example, oxadiazole derivatives have been investigated for their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which play roles in inflammation .
  • Receptor Modulation : Pyrazole derivatives can interact with various receptors, including estrogen receptors and GABA receptors, potentially leading to neuroprotective effects and modulation of neurotransmitter systems .
  • Binding Affinity Studies : Molecular docking studies suggest that the compound may bind effectively to specific protein targets that are crucial for its biological activity. These include enzymes involved in drug metabolism and transport proteins .

Case Studies and Research Findings

Several studies have explored similar compounds that share structural features with the target compound:

StudyCompoundBiological ActivityFindings
Dhumal et al. (2016)1,3,4-Oxadiazole DerivativesAntitubercularStrong inhibition against Mycobacterium bovis BCG; effective in both active and dormant states .
Desai et al. (2018)Pyridine-based OxadiazolesAntimicrobialExhibited significant activity against S. aureus and E. coli; docking studies showed good binding affinity .
Vasantha et al. (2021)Pyrazole DerivativesAnticancerInduced apoptosis in cancer cell lines; potential as a therapeutic agent .

Properties

IUPAC Name

1-(3-methoxy-1-methylpyrazole-4-carbonyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O4/c1-10-18-13(26-20-10)8-17-14(23)11-4-6-22(7-5-11)16(24)12-9-21(2)19-15(12)25-3/h9,11H,4-8H2,1-3H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHPCOYDHOPEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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